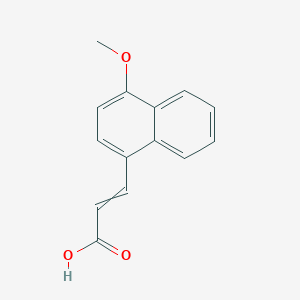

3-(4-Methoxy-1-naphthyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxy-1-naphthyl)acrylic acid is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and an acrylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3-(4-Methoxy-1-naphthyl)acrylic acid typically involves the reaction of 4-methoxy-1-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

3-(4-Methoxy-1-naphthyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the acrylic acid moiety to propionic acid derivatives.

Applications De Recherche Scientifique

3-(4-Methoxy-1-naphthyl)acrylic acid is utilized in various scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the acrylic acid moiety participates in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, resulting in the compound’s observed effects .

Comparaison Avec Des Composés Similaires

3-(4-Methoxy-1-naphthyl)acrylic acid can be compared to other similar compounds, such as:

- 3-(4-Methoxy-2-methylphenyl)acrylic acid

- 3-(4-Methoxy-3-methylphenyl)acrylic acid

- 3-(4-Methoxy-2,5-dimethylphenyl)acrylic acid These compounds share structural similarities but differ in the position and number of substituents on the aromatic ring. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties .

Activité Biologique

3-(4-Methoxy-1-naphthyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H12O3

- Molecular Weight : 220.24 g/mol

- IUPAC Name : 3-(4-methoxy-1-naphthalenyl)prop-2-enoic acid

Research indicates that this compound may exert its biological effects through various mechanisms:

- Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its structure allows it to interact with biological targets involved in cancer progression, such as tubulin and STAT3 pathways. For instance, derivatives of this compound have been noted for their ability to bind to the colchicine site on tubulin, disrupting microtubule formation and thereby inhibiting cancer cell growth .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

-

Antitumor Efficacy :

A study investigating a series of 4-methoxy-N-(1-naphthyl) benzenesulfonamide derivatives (related to this compound) demonstrated strong inhibitory effects against A549 (lung), MDA-MB-231 (breast), and HCT-116 (colon) cancer cell lines, with IC50 values ranging from 1.35 μM to 3.04 μM. The lead compound showed significant tumor growth inhibition in vivo, suggesting that structural modifications based on this scaffold could enhance anticancer activity . -

Mechanistic Insights :

In vitro assays revealed that the compound competes with colchicine for binding to tubulin, resulting in decreased polymerization and subsequent cell cycle arrest. Additionally, it was found to inhibit STAT3 phosphorylation, a critical pathway in many cancers, with an IC50 value of 6.84 μM .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

Propriétés

IUPAC Name |

(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWSMCXLZKKQFV-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.